4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid
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Overview
Description
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy and dimethoxy groups
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .
Pharmacokinetics
The compound’s effects on pulmonary fibrosis suggest that it is bioavailable and can reach the lungs when administered .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
O-Alkylation: The starting material, 4-hydroxy-3,5-dimethoxybenzoic acid, undergoes O-alkylation with difluoromethylating agents to introduce the difluoromethoxy group.
Oxidation: The intermediate product is then oxidized to form the desired carboxylic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and solvents, as well as continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states of the benzoic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with higher oxidation states, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)-4-methoxybenzoic acid: This compound has a similar structure but lacks one methoxy group.
4-Difluoromethoxy-3-hydroxybenzoic acid: This compound has a hydroxyl group instead of a methoxy group at the 3-position.
Uniqueness
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is unique due to the presence of both difluoromethoxy and dimethoxy groups, which confer distinct chemical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(16-2)8(6)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKEANPKHAIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(F)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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